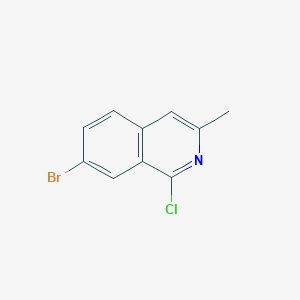

7-Bromo-1-chloro-3-methylisoquinoline

Description

This compound is a yellow solid with a melting point of 126–128°C, predicted boiling point of 349.5±22.0°C, and density of 1.673 g/cm³. It is water-insoluble and primarily used as an organic synthesis intermediate in pharmaceuticals and agrochemicals . Safety data indicate toxicity (UN 2811 6.1/PGIII) and hazards including eye/skin irritation and respiratory risks .

Properties

IUPAC Name |

7-bromo-1-chloro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHCNYDJDGUOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206980-30-4 | |

| Record name | 7-bromo-1-chloro-3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

7-Bromo-1-chloro-3-methylisoquinoline is typically synthesized from 3-methylisoquinoline via the Friedlander reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction conditions often include the use of organic solvents such as acetone, chloroform, or benzene, and the product is characterized by techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Chemical Reactions Analysis

This compound undergoes various organic reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Reduction Reactions: The compound can be reduced to form different derivatives.

Alkylation Reactions: It can undergo alkylation to introduce additional alkyl groups.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and alkylating agents such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-1-chloro-3-methylisoquinoline has various applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.

Medicine: It has shown potential antimicrobial activity against certain Gram-positive bacterial strains like Staphylococcus aureus.

Industry: The compound can be used in the development of new pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism by which 7-Bromo-1-chloro-3-methylisoquinoline exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the synthesis of inflammatory cytokines like TNF-α and IL-6. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 7

Halogen substituents at position 7 significantly influence physical and electronic properties:

- Bromine vs.

- Trifluoromethyl (CF₃) : The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Substituent Effects at Position 1

Substituent Effects at Position 3

Heterocyclic Core Comparisons

Biological Activity

7-Bromo-1-chloro-3-methylisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

7-Bromo-1-chloro-3-methylisoquinoline is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring, influencing its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 256.52 g/mol.

Biological Activity

The compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that 7-Bromo-1-chloro-3-methylisoquinoline can inhibit the synthesis of inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, which suggests its utility in oxidative stress-related conditions.

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against certain Gram-positive bacteria, including Staphylococcus aureus.

The biological effects of 7-Bromo-1-chloro-3-methylisoquinoline are attributed to its interaction with various molecular targets:

- Cytokine Inhibition : The compound inhibits key signaling pathways involved in inflammation, leading to reduced cytokine production.

- Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways related to inflammation and infection.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-Bromo-1-chloro-3-methylisoquinoline, a comparison with structurally similar compounds is useful. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromoisoquinoline | Bromine at position 7 | Higher reactivity due to a single halogen. |

| 3-Chloromethylisoquinoline | Chlorine at position 3 | Different biological activities due to substitution. |

| 7-Chloro-3-(bromomethyl)isoquinoline | Chlorine at position 7 and bromomethyl group | Different reactivity profile compared to target compound. |

| 5-Bromo-3-methylisoquinoline | Bromine at position 5 | Affects chemical properties and biological activity. |

Case Studies

Several studies have explored the biological activity of 7-Bromo-1-chloro-3-methylisoquinoline:

- Anti-inflammatory Study : In vitro experiments demonstrated that the compound significantly reduced TNF-α levels in macrophage cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against various bacterial strains, revealing that it inhibited the growth of Staphylococcus aureus at low micromolar concentrations.

- Cellular Mechanisms : Research involving human cell lines indicated that treatment with the compound led to decreased cell viability in cancer cells, suggesting potential anti-cancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.